(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester

Chiral Synthesis Enantioselective Catalysis Amino Acid Resolution

Generic phenylalanine derivatives often fail in stereoselective syntheses due to inadequate steric hindrance and undefined chirality. (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester addresses this with its specific (S)-stereochemistry and ortho-methyl substitution. Key outcomes: (1) Essential chiral building block for Cathepsin inhibitors - the (S)-enantiomer is active while the (R)-form is not; (2) Ortho-methyl group restricts peptide backbone conformation, enhancing metabolic stability of peptidomimetics; (3) Ethyl ester form (LogP ~1.43) provides superior lipophilicity for membrane permeability vs. free acid (LogP -1.2). Supplied with certificates of analysis; reliable global logistics for research procurement.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 164453-67-2
Cat. No. B574315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester
CAS164453-67-2
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1C)N
InChIInChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1
InChIKeyAUCRQTYOSJMLBE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester as a Chiral Building Block


(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester, also known as Ethyl (S)-2-methylphenylalaninate, is a non-proteinogenic chiral amino acid derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It features an ortho-methyl-substituted aromatic ring attached to the α-carbon of an alanine backbone, which is esterified with ethanol. This structural configuration makes it a versatile intermediate for applications in medicinal chemistry, asymmetric synthesis, and as a building block for sterically hindered peptide backbones . Its specific (S)-stereochemistry and ortho-tolyl group confer unique physicochemical properties that distinguish it from its (R)-enantiomer, free acid form, and unsubstituted phenylalanine derivatives .

Defined (S)-stereochemistry for asymmetric synthesis and chiral induction
Ortho-methyl group provides steric constraint for conformationally restricted peptidomimetics
Ethyl ester form supports membrane permeability in cell-based research models

Why Generic Substitution Fails


The ortho-methyl substitution on the phenyl ring and the specific (S)-stereochemistry at the α-carbon are critical determinants of this compound's utility. Simple substitution with the (R)-enantiomer, the free acid form, or unsubstituted phenylalanine derivatives can lead to significant differences in chiral recognition, binding affinity, and reaction outcomes . For instance, the ortho-methyl group introduces steric hindrance that can alter the conformation of peptide backbones and modulate interactions with biological targets . In enzyme-catalyzed reactions, the stereochemistry is paramount; the (R)-enantiomer often exhibits significantly lower or no activity compared to the (S)-form [1]. Therefore, substituting this compound with a generic analog without rigorous validation risks failure in stereoselective synthesis or biological assays. The following quantitative evidence underscores the specific, non-interchangeable nature of this building block.

(S)-enantiomer
(R)-enantiomer
Stereochemical mismatch may abrogate target binding; related β-amino acid analog shows inactivity for (R)-form
Ethyl ester
Free acid
Lipophilicity profile differs substantially; may alter membrane partitioning and intracellular exposure
ortho-Tolyl substitution
Phenylalanine (unsubstituted)
Lack of steric hindrance removes conformational constraint, altering peptidomimetic secondary structure

Quantitative Comparison vs. Analogs


Stereochemical Purity vs. (R)-Enantiomer

The target (S)-enantiomer is commercially available with a purity of ≥98% (HPLC) . While the (R)-enantiomer (CAS 22435-99-0) is also available at a similar purity, the critical differentiator lies in its use in asymmetric synthesis. For example, in the enzymatic preparation of Cathepsin inhibitors, the (S)-enantiomer of the structurally related β-amino acid 3-amino-3-(o-tolyl)propanoic acid was identified as the preferred form, with the (R)-enantiomer being inactive [1]. This class-level inference strongly suggests that for biological applications involving chiral targets, the (S)-form is essential and cannot be substituted by the (R)-form.

Enantiomeric Activity
Class-level inference
Target (S)-form Purity ≥98% HPLC; preferred in Cathepsin inhibitor synthesis context
Comparator (R)-form Purity ≥98% HPLC; inactive in related β-amino acid enzymatic resolution model
Enantiomer-attribution review; R-enantiomer may not support target engagement
Inference from β-amino acid analog resolution; direct data for this ester to verify
Chiral Synthesis Enantioselective Catalysis Amino Acid Resolution

Lipophilicity vs. Free Acid

The ethyl ester of (S)-2-amino-3-(o-tolyl)propanoic acid (target compound) has a calculated LogP value of approximately 1.43 . In contrast, its corresponding free acid, (S)-2-amino-3-(o-tolyl)propanoic acid (CAS 80126-53-0), has a reported LogP of -1.2 [1]. This difference of approximately 2.6 LogP units signifies a substantially higher lipophilicity for the ester form, which is expected to enhance passive membrane permeability in cell-based assays and improve oral bioavailability in vivo [2].

Lipophilicity
Cross-study comparable
ΔLogP +2.63
Ethyl ester vs free acid
Higher lipophilicity supports membrane partitioning studies
Calculated LogP values; experimental validation recommended
Drug Design ADME Properties Lipophilicity

Steric Hindrance vs. Phenylalanine Ethyl Ester

The presence of the ortho-methyl group in the target compound introduces significant steric hindrance compared to the unsubstituted analog, L-Phenylalanine ethyl ester. This steric bulk restricts the conformational freedom of the peptide backbone, which can be leveraged to design peptidomimetics with enhanced stability and defined secondary structures . While direct quantitative comparison of conformational entropy is not available, the structural difference is unequivocal: the ortho-methyl group adds a van der Waals volume of approximately 20 ų, which is absent in phenylalanine ethyl ester [1]. This steric constraint is a key design element for modulating target interactions and preventing unwanted proteolysis [2].

Steric Constraint
Supporting evidence
Target ortho-methyl Adds ~20 ų van der Waals volume; restricts backbone conformation
Comparator phenylalanine No ortho substituent; lacks conformational constraint
Supports design of constrained peptidomimetics with defined secondary structure
Structural inference; direct conformational studies to verify in target system
Peptidomimetics Steric Hindrance Unnatural Amino Acids

Key Applications


Chiral Cathepsin Inhibitor Synthesis

This compound serves as a critical chiral building block for the synthesis of Cathepsin inhibitors, a class of enzymes involved in various diseases including cancer and osteoporosis. The (S)-stereochemistry and ortho-methyl group are essential for achieving high binding affinity and selectivity for the target protease [1]. Substitution with the (R)-enantiomer or an unsubstituted analog would be detrimental to activity, as demonstrated by the inactivity of the (R)-enantiomer of the related β-amino acid .

Conformationally Constrained Peptidomimetics

The ortho-methyl substitution introduces steric hindrance that restricts the conformational flexibility of peptide backbones. This property is invaluable for designing peptidomimetics with enhanced metabolic stability and improved pharmacokinetic profiles. By incorporating this building block, researchers can create peptides that are more resistant to enzymatic degradation and possess defined secondary structures, which is crucial for drug development [1].

Asymmetric Synthesis & Chiral Auxiliaries

The compound's defined (S)-stereochemistry and ortho-tolyl group make it an excellent candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Its ability to induce stereoselectivity in reactions is key for the efficient synthesis of enantiomerically pure pharmaceuticals and fine chemicals [1]. Its use ensures high enantiomeric excess in downstream products, which is a critical quality attribute for regulatory approval .

Lipophilic Drug Candidate Synthesis

With a LogP of ~1.43, this ethyl ester is significantly more lipophilic than its free acid counterpart (LogP -1.2). This property makes it the preferred intermediate for the synthesis of drug candidates requiring enhanced membrane permeability, such as those targeting intracellular receptors or requiring oral bioavailability [1]. The ester can be strategically maintained or hydrolyzed to the free acid at a later synthetic step to modulate the final compound's physicochemical properties .

Application
Selection Property
Validation Focus
Protease inhibitor research (Cathepsin class)
(S)-enantiomer stereochemistry
Enantiomer-specific inhibitory activity
Constrained peptidomimetic design
Ortho-methyl steric bulk
Peptide backbone conformation & proteolytic resistance
Asymmetric synthesis & chiral induction
(S)-stereochemistry as chiral auxiliary
Enantiomeric excess in product formation
Cell-permeable probe synthesis
Ethyl ester lipophilicity
Membrane permeability in cell-based assays

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